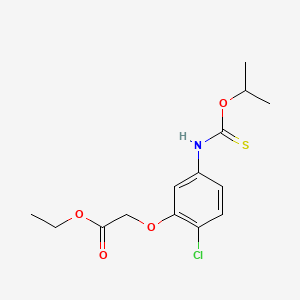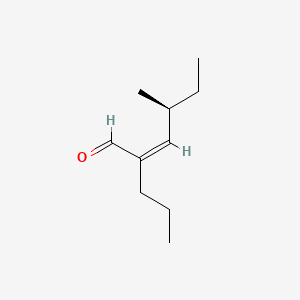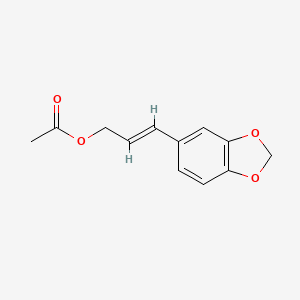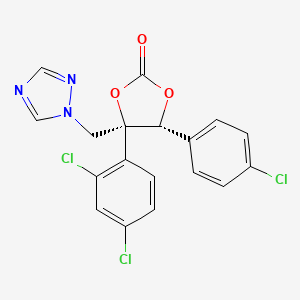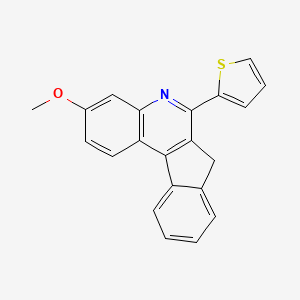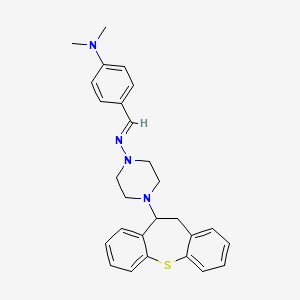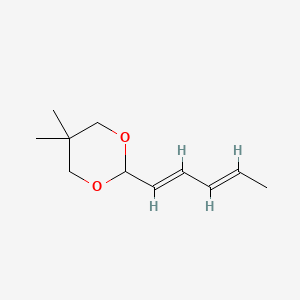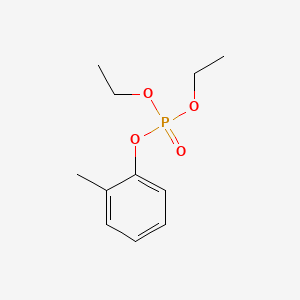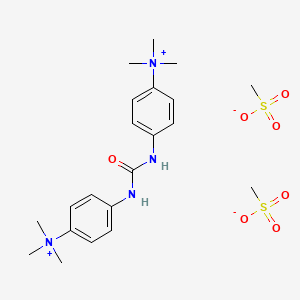
1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including an isoquinoline ring, an acetate ester, and a thiosemicarbazone moiety, which contribute to its diverse reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of 1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of the Thiosemicarbazone Group: The thiosemicarbazone group is introduced by reacting the isoquinoline derivative with thiosemicarbazide under acidic conditions.
Acetylation: The final step involves acetylation of the compound using acetic anhydride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate undergoes various chemical reactions due to its functional groups:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiosemicarbazone group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, where nucleophiles like amines or alcohols replace the acetate group, forming new derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s thiosemicarbazone group exhibits potential biological activity, making it a candidate for studies on enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity. For example, it may bind to metal ions in metalloenzymes, disrupting their function.
Pathways Involved: The compound’s effects on cellular pathways are under investigation, with studies focusing on its impact on cell proliferation, apoptosis, and signal transduction pathways.
Comparison with Similar Compounds
1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-naphthyl benzoate and 1-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate share structural similarities but differ in their aromatic ring systems and substituents.
Properties
CAS No. |
171880-39-0 |
|---|---|
Molecular Formula |
C14H14N4O2S |
Molecular Weight |
302.35 g/mol |
IUPAC Name |
[1-[(E)-(carbamothioylhydrazinylidene)methyl]-4-methylisoquinolin-5-yl] acetate |
InChI |
InChI=1S/C14H14N4O2S/c1-8-6-16-11(7-17-18-14(15)21)10-4-3-5-12(13(8)10)20-9(2)19/h3-7H,1-2H3,(H3,15,18,21)/b17-7+ |
InChI Key |
HNJCGFUDXDBNGY-REZTVBANSA-N |
Isomeric SMILES |
CC1=CN=C(C2=C1C(=CC=C2)OC(=O)C)/C=N/NC(=S)N |
Canonical SMILES |
CC1=CN=C(C2=C1C(=CC=C2)OC(=O)C)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





